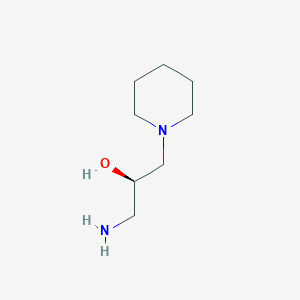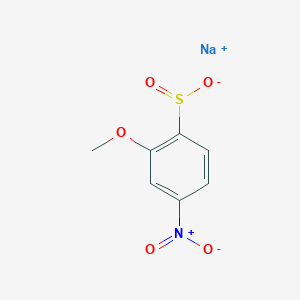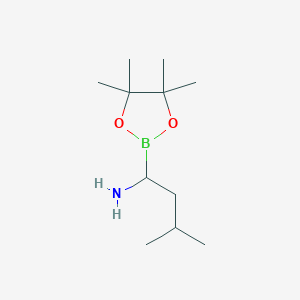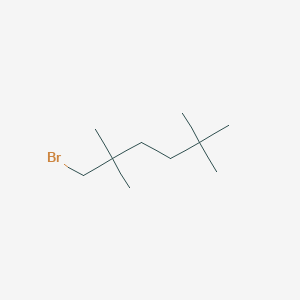
1-Bromo-2,2,5,5-tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2,5,5-tetramethylhexane is an organic compound with the molecular formula C10H21Br. It is a brominated derivative of 2,2,5,5-tetramethylhexane, characterized by the presence of a bromine atom attached to the first carbon of the hexane chain. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,2,5,5-tetramethylhexane can be synthesized through the bromination of 2,2,5,5-tetramethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,2,5,5-tetramethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other nucleophiles. The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to induce elimination, leading to the formation of alkenes.
Major Products
Substitution Reactions: The major products are typically the corresponding substituted alkanes, where the bromine atom is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes formed by the removal of a hydrogen atom and the bromine atom.
Scientific Research Applications
1-Bromo-2,2,5,5-tetramethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to study the effects of brominated compounds on biological systems.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Biology: It serves as a tool to investigate the mechanisms of biological processes involving brominated compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2,5,5-tetramethylhexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles or bases. This reactivity is exploited in organic synthesis to introduce different functional groups into molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,2,3,5-tetramethylhexane
- 1-Bromo-2,2,4,4-tetramethylhexane
- 1-Bromo-2,2,3,4-tetramethylhexane
Uniqueness
1-Bromo-2,2,5,5-tetramethylhexane is unique due to the specific positioning of the bromine atom and the tetramethyl groups. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H21Br |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
1-bromo-2,2,5,5-tetramethylhexane |
InChI |
InChI=1S/C10H21Br/c1-9(2,3)6-7-10(4,5)8-11/h6-8H2,1-5H3 |
InChI Key |
IANMBJVUXPLBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)
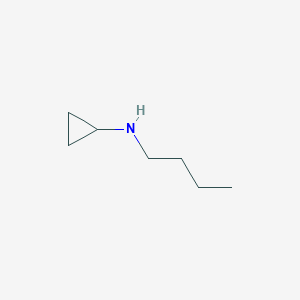
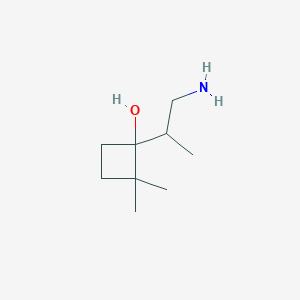
![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)



![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)
amine](/img/structure/B13217601.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)

